molecular formula C11H12N4OS B2731865 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1235358-60-7

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2731865
CAS No.: 1235358-60-7
M. Wt: 248.3
InChI Key: WKYOLQNBPJBWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole and triazole derivatives are widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antiviral, and antiparasitic activities . The compound you mentioned seems to be a derivative of these classes of compounds.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, 1,3,5-triazine derivatives can be prepared by conventional methods or by using microwave irradiation .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions depending on their functional groups . For instance, a nitro group makes the nitroethylene substructure a good Michael acceptor .

Scientific Research Applications

Synthesis and Structural Studies

A study focused on the synthesis of novel compounds , including those with triazole carboxamide groups, indicating their importance in creating new molecules with potential biological or chemical utility. These compounds are often explored for their potential as intermediates in pharmaceutical synthesis or as ligands in the development of new metal complexes with catalytic or therapeutic applications (Kumar et al., 2012).

Anticancer Applications

Research on structurally similar 1,2,3-triazole derivatives shows significant interest in their anticancer properties. A particular study synthesizing anticancer nucleosides based on 1,2,4-triazole nucleosides demonstrates the potential of triazole derivatives in medicinal chemistry, especially in developing new therapeutic agents (Lei et al., 2014).

Catalytic Applications

Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have been synthesized and characterized, indicating the role of such compounds in catalytic oxidation and transfer hydrogenation reactions . This reflects the potential utility of triazole carboxamides in catalysis, potentially offering new pathways for chemical transformations (Saleem et al., 2013).

Antimicrobial Properties

Another study introduces 1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents, providing insights into the utility of triazole derivatives in combating microbial infections. This suggests that compounds like "1-methyl-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide" could be explored for their antimicrobial efficacy, contributing to the development of new antibiotics or antifungal agents (Pokhodylo et al., 2021).

Mechanism of Action

The mechanism of action of these compounds often depends on their specific structure and the target organism or cells . Some benzimidazole derivatives, for instance, have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to refer to the appropriate safety data sheets or other reliable sources for this information .

Future Directions

Research into benzimidazole and triazole derivatives is ongoing due to their potential therapeutic applications . Future research may focus on designing and synthesizing novel derivatives with improved activity and safety profiles .

Properties

IUPAC Name

1-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYOLQNBPJBWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.